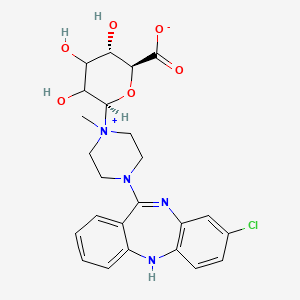
Clozapine N-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clozapine N-beta-D-Glucuronide is a metabolite of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia. This compound is formed through the process of glucuronidation, where clozapine is conjugated with glucuronic acid. The formation of this compound plays a crucial role in the metabolism and excretion of clozapine from the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Clozapine N-beta-D-Glucuronide involves the enzymatic reaction of clozapine with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant. The reaction conditions include maintaining an optimal pH and temperature to ensure the activity of the UGT enzyme.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. These methods allow for the large-scale production of the compound by mimicking the natural metabolic pathways in a controlled environment.
Analyse Chemischer Reaktionen
Types of Reactions: Clozapine N-beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to clozapine. This reaction is catalyzed by beta-glucuronidase enzymes.
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable glucuronide conjugate structure.
Major Products:
Hydrolysis: Clozapine and glucuronic acid.
Wissenschaftliche Forschungsanwendungen
Clozapine N-beta-D-Glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of clozapine in the body.
Toxicology: Investigating the detoxification pathways of clozapine and its metabolites.
Neuropharmacology: Understanding the neuroprotective effects of clozapine metabolites on dopaminergic neurons.
Drug Development: Exploring the potential therapeutic benefits of clozapine metabolites in treating neurodegenerative diseases.
Wirkmechanismus
Clozapine N-beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of clozapine. The parent compound, clozapine, acts on multiple neurotransmitter receptors, including dopamine, serotonin, and muscarinic receptors. The glucuronidation of clozapine facilitates its excretion from the body, thereby regulating its pharmacokinetic profile .
Vergleich Mit ähnlichen Verbindungen
Clozapine N-oxide: Another metabolite of clozapine formed through oxidation.
N-desmethylclozapine: A demethylated metabolite of clozapine.
Comparison: Clozapine N-beta-D-Glucuronide is unique in its formation through glucuronidation, which enhances its water solubility and facilitates excretion. In contrast, clozapine N-oxide and N-desmethylclozapine undergo different metabolic pathways, such as oxidation and demethylation, respectively .
This compound’s role in the detoxification and excretion of clozapine highlights its importance in the overall pharmacokinetic profile of the parent drug. Its unique metabolic pathway distinguishes it from other clozapine metabolites, contributing to its specific functions and applications in scientific research.
Eigenschaften
Molekularformel |
C24H27ClN4O6 |
|---|---|
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
(2S,3S,6R)-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H27ClN4O6/c1-29(23-20(32)18(30)19(31)21(35-23)24(33)34)10-8-28(9-11-29)22-14-4-2-3-5-15(14)26-16-7-6-13(25)12-17(16)27-22/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H-,26,27,33,34)/t18?,19-,20?,21-,23+/m0/s1 |
InChI-Schlüssel |
SJZOZBLWKIWHFH-TWNSLQLBSA-N |
Isomerische SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
Kanonische SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
![2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one](/img/structure/B13435292.png)

![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
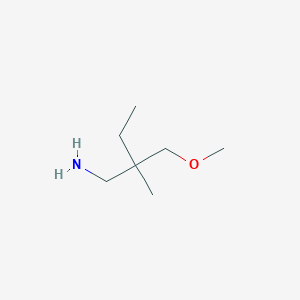
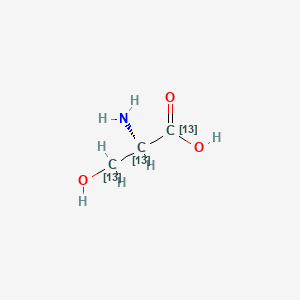
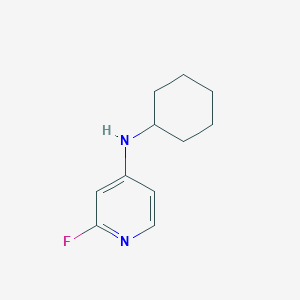

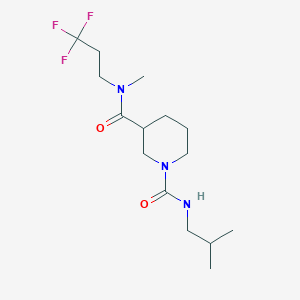

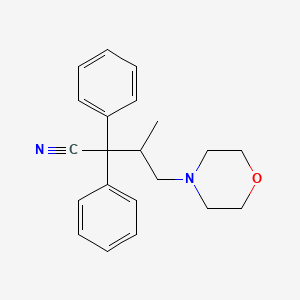
![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
